8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
Beschreibung
8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative characterized by a bicyclic structure: a hydantoin ring (imidazolidine-2,4-dione) fused with a cyclohexane ring via a spiro carbon at position 7.
Eigenschaften
IUPAC Name |
8-(2-methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-4-12(2,3)9-5-7-13(8-6-9)10(16)14-11(17)15-13/h9H,4-8H2,1-3H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMDUDZKTQCJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2(CC1)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate amines with cyclic anhydrides or lactones. One common method involves the reaction of 2-methylbutan-2-amine with a cyclic anhydride under controlled conditions to form the spirocyclic structure. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been identified as a delta opioid receptor-selective agonist . The compound binds to the orthosteric site of the receptor, leading to the activation of downstream signaling pathways that modulate physiological responses.
Vergleich Mit ähnlichen Verbindungen
Key Structural Features :
- Molecular Formula : Likely C₁₃H₂₂N₂O₂ (inferred from substituent addition to the parent compound, 1,3-diazaspiro[4.5]decane-2,4-dione, C₈H₁₂N₂O₂ ).
- CAS No.: 731827-28-4 (listed in , though conflicting molecular data require verification).
Spirohydantoins are pharmacologically relevant due to their structural rigidity and ability to interact with biological targets such as ion channels and neurotransmitter receptors .
Comparison with Similar Compounds
Spirohydantoin derivatives exhibit diverse biological activities depending on substituent type and position. Below is a comparative analysis of structurally related compounds:
Anticonvulsant Activity
- 8-Amino Derivatives (e.g., 24, 27, 34): Structure: 8-Amino group with 3-[2-(4-fluorophenoxy)ethyl] substitution. Activity: Demonstrated potent anticonvulsant effects in maximal electroshock (MES) tests, comparable to phenytoin. Sulfonamide derivatives showed lower efficacy than amide analogs, highlighting the importance of hydrogen-bonding groups . Key Finding: Electron-withdrawing groups (e.g., fluorine) enhance anticonvulsant activity by improving receptor interactions .
Antiplatelet Activity
- 8-Phenyl Derivatives (e.g., Compound 13) :
- Structure : 8-Phenyl substitution with a 3-(3-(4-phenylpiperazin-1-yl)propyl) side chain.
- Activity : Inhibited collagen-induced platelet aggregation (IC₅₀ = 27.3 μM), outperforming sarpogrelate (IC₅₀ = 66.8 μM). This highlights the role of aromatic groups in 5-HT₂A receptor antagonism .
- Comparison : The target compound’s tert-pentyl group lacks π-π interactions, suggesting lower 5-HT₂A affinity compared to aryl-substituted analogs.
Physicochemical Properties
*logP estimated using substituent contributions (e.g., tert-pentyl: +2.1; phenyl: +2.0).
Key Research Findings and Gaps
SAR Insights :
Unresolved Questions :
- The target compound’s biological activity remains uncharacterized in the provided evidence.
- Conflicting molecular data ( vs. 14) necessitate further verification of its structure.
Biologische Aktivität
8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione, identified by its CAS number 731827-28-4, is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is with a molecular weight of 240.32 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Soluble Epoxide Hydrolase Inhibition :
- Research has indicated that derivatives of diazaspiro[4.5]decane, including compounds similar to 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione, act as potent inhibitors of soluble epoxide hydrolase (sEH). This inhibition is significant for the management of hypertension and other cardiovascular conditions .
- Antihypertensive Effects :
-
Mechanism of Action :
- The mechanism involves the interaction with the sEH enzyme, which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), known for their vasodilatory effects. By inhibiting sEH, these compounds enhance the availability of EETs, leading to improved vascular function and reduced blood pressure .
Case Studies
Several case studies provide insights into the efficacy and safety profile of 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives:
| Study Reference | Model Used | Dosage | Outcome |
|---|---|---|---|
| Spontaneously Hypertensive Rats | 30 mg/kg | Significant reduction in mean blood pressure | |
| In vitro sEH inhibition assay | N/A | High potency against sEH enzyme |
These studies underscore the compound's potential as a therapeutic agent for hypertension management.
Research Findings
The biological activity of 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione has been corroborated by various research findings:
- Inhibition Studies : Docking studies have revealed that modifications to the side chain can enhance binding affinity to sEH, indicating a structure-activity relationship that could guide future drug design efforts .
- Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics in animal models, although detailed studies are needed to establish human applicability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
